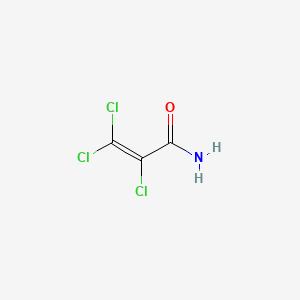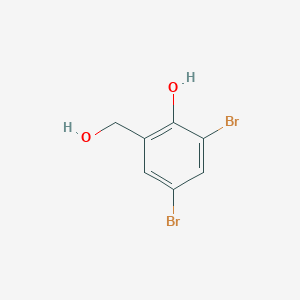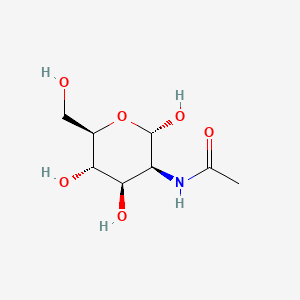
2-((2-Chloroethyl)thio)ethanol
説明
“2-((2-Chloroethyl)thio)ethanol”, also known as Ethanol, 2-(2-chloro-ethylthio)-, is a chemical compound with the formula C4H9ClOS . It has a molecular weight of 140.632 . It is also known by other names such as Half mustard gas, Half sulfur mustard, Hemisulfur mustard, HSM, Mustard chlorohydrin, Sulfide, 2-chloroethyl 2-hydroxyethyl, Sulfur half-mustard, 2-Chloroethyl 2-hydroxyethyl sulfide, 2-Chloroethyl-2’-hydroxyethyl sulfide, 2-Hydroxyethyl 2-chloroethyl sulfide, β-Chloroethyl β-hydroxyethyl sulfide, 2-Chloro-2’-hydroxydiethylsulfide, NSC 30024 .
Synthesis Analysis
The synthesis of 2-((2-Chloroethyl)thio)ethanol involves taking diglycol as the raw material to firstly react with metaboric acid anhydride with the existence of solvent to obtain an intermediate metaboric acid tri-(2-chloroethyl-1-radical)-ethyl ester . This intermediate is then processed with thionyl chloride to obtain the intermediate metaboric acid tri-(2-chloroethyl-1-radical)-ethyl ester . Finally, it is hydrolyzed to obtain the target product 2-(2-chloroethyl) ethanol .
Molecular Structure Analysis
The molecular structure of 2-((2-Chloroethyl)thio)ethanol consists of 4 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 1 oxygen atom, and 1 sulfur atom .
Physical And Chemical Properties Analysis
2-((2-Chloroethyl)thio)ethanol is a clear, colorless, mobile liquid with a characteristic odor and a burning taste . It has a molecular weight of 140.632 . It has a flash point at atmospheric pressure around 14 °C (57.2 °F), indicating that its vapors can catch fire at or above this temperature when exposed to an ignition source .
科学的研究の応用
Photocatalytic Oxidation
Photocatalytic oxidation of gaseous 2-chloroethyl ethyl sulfide, a compound related to 2-((2-Chloroethyl)thio)ethanol, has been investigated over TiO2 illuminated with UV light. This process leads to the formation of various intermediates and final products like ethylene, chloroethylene, ethanol, acetaldehyde, and others, indicating potential applications in environmental remediation and chemical synthesis (Martyanov & Klabunde, 2003).
Synthesis of Related Compounds
- 2-chloroethylamine hydrochloride, related to 2-((2-Chloroethyl)thio)ethanol, can be synthesized from ethanolamine and thionylchloride, suggesting applications in chemical synthesis processes (Yang Hai-lang, 2006).
- Synthesis of new Perchlorobutadienyl Sulfanes involves reactions with compounds similar to 2-((2-Chloroethyl)thio)ethanol, indicating possible applications in advanced material synthesis (Gökmen & Ibiş, 2008).
Computational Studies
An experimental and computational study of molecular interactions between 2-chloroaniline and substituted ethanols, including 2-((2-Chloroethyl)thio)ethanol, sheds light on their potential applications in molecular interaction studies (Sekhar et al., 2016).
Asymmetric Synthesis
Efficient synthesis of (R)-2-Chloro-1-(3-chlorophenyl)ethanol by permeabilized whole cells of Candida ontarioensis indicates potential application in the asymmetric synthesis of pharmaceutical intermediates (Ni, Zhang & Sun, 2012).
Antimicrobial Screening
Synthesis of novel Quinoline‐Thiazole Derivatives, which include compounds similar to 2-((2-Chloroethyl)thio)ethanol, shows potential for antimicrobial applications (Desai et al., 2012).
Ethanol and Its Halal Status in Food Industries
Research on ethanol, a closely related compound to 2-((2-Chloroethyl)thio)ethanol, in food industries, particularly its Halal status, suggests implications for the food and beverage industry (Alzeer & Hadeed, 2016).
Safety and Hazards
特性
IUPAC Name |
2-(2-chloroethylsulfanyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClOS/c5-1-3-7-4-2-6/h6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFPMAMREQRRRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00219352 | |
| Record name | 2-((2-Chloroethyl)thio)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00219352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-Chloroethyl)thio)ethanol | |
CAS RN |
693-30-1 | |
| Record name | Hemisulfur mustard | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=693-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-((2-Chloroethyl)thio)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Half mustard gas | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30024 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-((2-Chloroethyl)thio)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00219352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(2-chloroethyl)sulfanyl]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-((2-CHLOROETHYL)THIO)ETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X99B866STV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5,7-Dichloro-4-methylbenzo[b]thiophene-3(2h)-one](/img/structure/B1617343.png)






